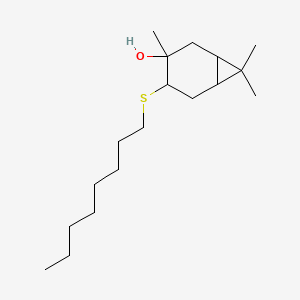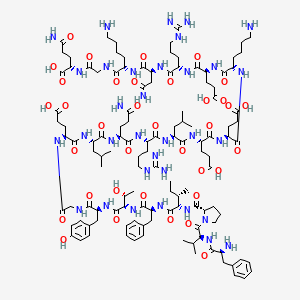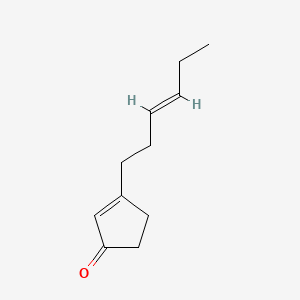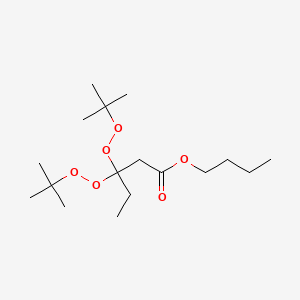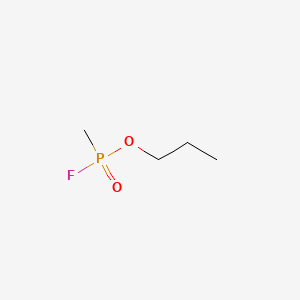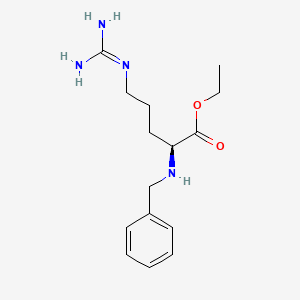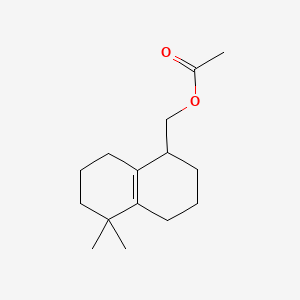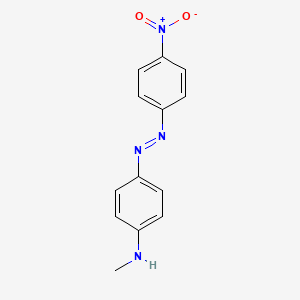![molecular formula C14H16N2O3S B12675151 1-Acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione CAS No. 55021-63-1](/img/structure/B12675151.png)
1-Acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione is a complex organic compound that belongs to the class of imidazolidine derivatives. This compound is characterized by its unique structure, which includes an imidazolidine ring substituted with acetyl, phenyl, and methylthioethyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
The synthesis of 1-Acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione typically involves multi-step organic reactions One common synthetic route includes the reaction of phenylhydrazine with an appropriate diketone to form the imidazolidine ringIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
1-Acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or methylthioethyl groups, using reagents like sodium hydride or alkyl halides.
Hydrolysis: Acidic or basic hydrolysis can break down the imidazolidine ring, leading to the formation of simpler compounds
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.
Medicine: Research has indicated its potential use in the treatment of certain diseases due to its biological activity.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mécanisme D'action
The mechanism of action of 1-Acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their function. The presence of the acetyl and methylthioethyl groups enhances its ability to interact with biological molecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
1-Acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione can be compared with other imidazolidine derivatives and similar compounds:
Thiazoles: These compounds share a similar heterocyclic structure and exhibit diverse biological activities, including antimicrobial and anticancer properties.
Thiadiazoles: Known for their antimicrobial activity, these compounds have a different ring structure but similar functional groups.
Indoles: These compounds are prevalent in natural products and pharmaceuticals, showing a wide range of biological activities
Propriétés
Numéro CAS |
55021-63-1 |
|---|---|
Formule moléculaire |
C14H16N2O3S |
Poids moléculaire |
292.36 g/mol |
Nom IUPAC |
1-acetyl-5-(2-methylsulfanylethyl)-3-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C14H16N2O3S/c1-10(17)15-12(8-9-20-2)13(18)16(14(15)19)11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3 |
Clé InChI |
MRYWQGMOWDVQGJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C(C(=O)N(C1=O)C2=CC=CC=C2)CCSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


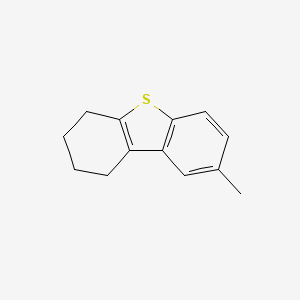
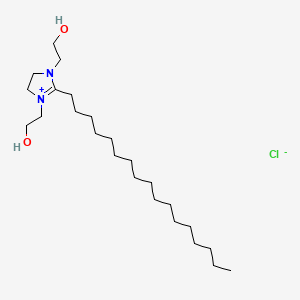
![1,2,3,3',3a,4,4',6,7,7a-Decahydrospiro[4,7-methano-5H-indene-5,2'-[2H]pyran]](/img/structure/B12675092.png)
